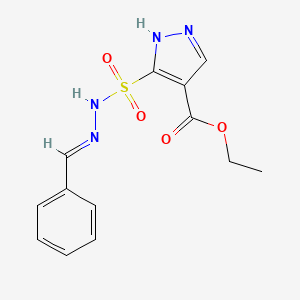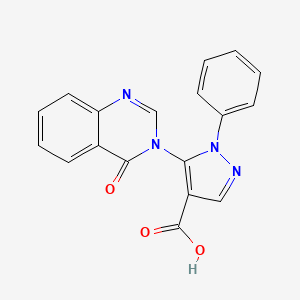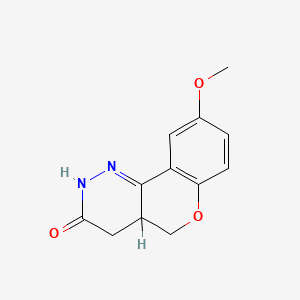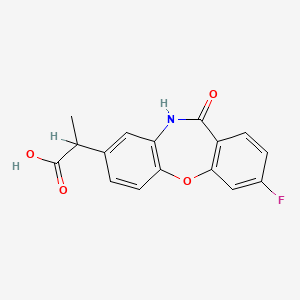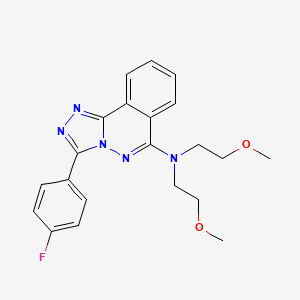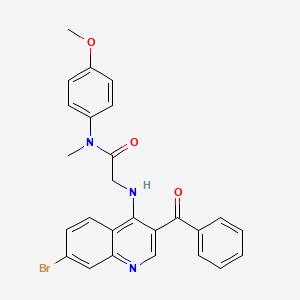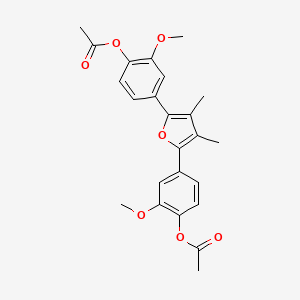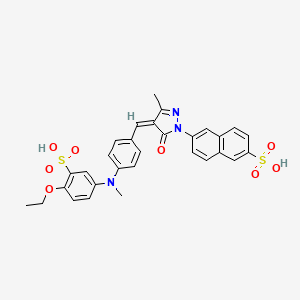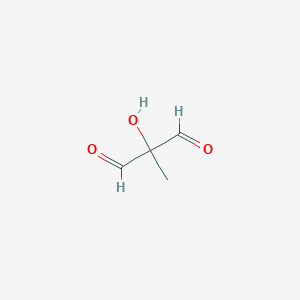
Methylreductone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylreductone is a chemical compound with the molecular formula C4H6O3. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylreductone can be synthesized through various methods. One common approach involves the oxidation of 2-methylnaphthalene or 2-methylnaphthol . Another method includes the demethylation of 2-methyl-1,4-dimethoxynaphthalene . These reactions typically require specific catalysts and controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions
Methylreductone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: this compound can be reduced to form simpler compounds.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Halogens and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
Methylreductone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Methylreductone exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the molecular level . The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Methylreductone can be compared with other similar compounds, such as:
Methotrexate: A folate derivative used in cancer treatment, it has a different mechanism of action and therapeutic use compared to this compound.
These comparisons highlight the unique properties and applications of this compound, distinguishing it from other related compounds.
Propriétés
Numéro CAS |
90980-80-6 |
|---|---|
Formule moléculaire |
C4H6O3 |
Poids moléculaire |
102.09 g/mol |
Nom IUPAC |
2-hydroxy-2-methylpropanedial |
InChI |
InChI=1S/C4H6O3/c1-4(7,2-5)3-6/h2-3,7H,1H3 |
Clé InChI |
SQHUBVCIVAIUAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)(C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


